molecular formula C11H13N5O B2850515 N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1495969-81-7

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2850515
CAS No.: 1495969-81-7
M. Wt: 231.259
InChI Key: IJVOFULUMSQTSG-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical research compound designed for investigative applications in microbiology and oncology. This compound belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold recognized for its significant potential in addressing antimicrobial resistance . Structural analogs of this core pharmacophore have demonstrated potent antibacterial effects against resistant pathogens like Staphylococcus aureus . Furthermore, the 1,2,3-triazole-4-carboxamide moiety is a promising scaffold for the discovery of antimicrobial activity, with some derivatives functioning by inhibiting the bacterial SOS response, a key mechanism in the development of antibiotic resistance . Beyond infectious disease research, this chemical class shows considerable promise in anticancer studies. Related 1,2,3-triazole-4-carboxamides have been identified as potent antiproliferative agents, exhibiting cytotoxicity against various tumor cell lines, including lung cancer (A549), and functioning through mechanisms such as the inhibition of tubulin polymerization . Other research avenues for closely related compounds include their development as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, highlighting their utility in pharmacology and toxicology studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-16(2)9-5-3-8(4-6-9)13-11(17)10-7-12-15-14-10/h3-7H,1-2H3,(H,13,17)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVOFULUMSQTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

CuAAC-Based Disconnection

This strategy bifurcates the molecule into:

  • Azide component : 4-(Dimethylamino)phenyl azide
  • Alkyne component : Propiolamide derivatives
    The cycloaddition forms the triazole core while simultaneously introducing the carboxamide group.

Carboxamide-First Approach

Sequential synthesis involving:

  • Preformation of 5-carboxamido-1,2,3-triazole
  • N-Arylation with 4-(dimethylamino)phenyl electrophiles
    This method benefits from established triazole carboxylate chemistry.

Late-Stage Functionalization

Modification of preassembled 1H-1,2,3-triazole-5-carboxamide scaffolds through:

  • Buchwald-Hartwig amination
  • Ullmann-type coupling
    While theoretically viable, this route faces challenges in regiochemical control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

Standard CuAAC Protocol

The benchmark synthesis employs these components:

  • Azide precursor : 4-(Dimethylamino)aniline → diazotization/azide formation
  • Alkyne component : Propiolic acid derivatives (esters, nitriles)

Representative Procedure :

  • Charge a flame-dried flask with:
    • 4-(Dimethylamino)phenyl azide (1.0 equiv)
    • Propiolamide (1.2 equiv)
    • CuSO₄·5H₂O (0.05 equiv)
    • Sodium ascorbate (0.1 equiv)
    • t-BuOH/H₂O (4:1, 0.1 M)
  • Purge with N₂, stir at 70°C for 24 h

  • Quench with NH₄OH (30%), extract with EtOAc

  • Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5)

Performance Metrics :

Parameter Value Source
Yield 68–72%
Regioselectivity >95% 1,4-disubstituted
Purity (HPLC) ≥98%

Accelerated Microwave-Assisted CuAAC

Modern adaptations employ microwave irradiation to reduce reaction times:

Optimized Conditions :

  • Power: 150 W
  • Temperature: 120°C
  • Time: 15 min
  • Solvent: DMF/H₂O (3:1)

This method enhances yield to 85% while maintaining regioselectivity.

Alternative Synthesis Routes

Cyclocondensation of Hydrazides

Adapting methodologies from 1,2,4-triazole synthesis:

Reaction Scheme :

  • Oxamohydrazide + Formamidine acetate → Triazole intermediate
  • Aminolysis with 4-(dimethylamino)aniline

Critical Parameters :

  • Solvent: Methanol vs. DMF (yield improvement from 40% → 51%)
  • Temperature: 150°C optimal for ring closure

Limitations :

  • Competing side reactions at elevated temperatures
  • Requires stoichiometric ammonia for carboxamide formation

Post-Modification of Triazole Esters

A two-step sequence demonstrating versatility:

Step 1 : Ethyl 1H-1,2,3-triazole-5-carboxylate synthesis (CuAAC, 89% yield)
Step 2 : Aminolysis with 4-(dimethylamino)aniline

Reaction Table :

Entry Coupling Reagent Solvent Yield
1 HATU DMF 78%
2 EDCl/HOBt CH₂Cl₂ 65%
3 No additive Toluene 41%

Data adapted from

Advanced Characterization and Quality Control

Spectroscopic Fingerprinting

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.89 (d, J = 8.5 Hz, 2H, aromatic)
  • δ 6.75 (d, J = 8.5 Hz, 2H, aromatic)
  • δ 3.02 (s, 6H, N(CH₃)₂)

13C NMR :

  • 163.8 ppm (C=O)
  • 150.2 ppm (triazole C-4)
  • 128.4–114.3 ppm (aromatic carbons)

Chromatographic Purity Assessment

HPLC Method :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA), gradient elution
  • Retention time: 6.78 min
  • Purity threshold: ≥95% for pharmaceutical applications

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Source
4-(Dimethylamino)aniline 120–150
Sodium ascorbate 80–100
CuSO₄·5H₂O 12–15

Waste Stream Management

Critical issues identified:

  • Copper removal (<10 ppm) requires chelating resins
  • Solvent recovery systems essential for t-BuOH/DMF

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties between the target compound and its analogs:

Compound Name Triazole Substituent Phenyl Substituent Melting Point (°C) Key Features
N-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide (Target) H (unsubstituted) 4-(Dimethylamino)phenyl Not reported Simplest structure; electron-rich phenyl group enhances solubility .
SI60 : 1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide Benzyl 4-(Diethylamino)phenyl 173.9–175.5 Bulky diethylamino and benzyl groups increase lipophilicity .
47k : N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide 2-Methoxyethyl 4-(Diethylamino)phenyl Not reported Methoxyethyl enhances polarity; diethylamino reduces steric hindrance .
19c : 4-(Benzyloxy)-1-(4-methoxybenzyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide 4-Methoxybenzyl 3-(Trifluoromethyl)phenyl 79.0–80.7 Trifluoromethyl group increases electronegativity and metabolic stability .
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Acetamidophenyl Not reported Acetamido group facilitates hydrogen bonding; methyl groups add hydrophobicity .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons, stabilizing the carboxamide’s resonance structure. In contrast, analogs like 19c (trifluoromethyl) exhibit electron-withdrawing effects, which may alter reactivity or binding affinity .
  • The target compound’s unsubstituted triazole allows greater planarity, possibly improving binding .

Potential Bioactivity Insights

The dimethylamino group’s solubility-enhancing properties may improve pharmacokinetics compared to lipophilic analogs like 19c .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of triazole intermediates via azide-alkyne cycloaddition (e.g., Huisgen reaction) followed by amidation. Key steps include:

Triazole Formation : Use of Cu(I)-catalyzed click chemistry for regioselective triazole ring formation .

Amidation : Coupling with 4-(dimethylamino)phenylamine using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .

  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be optimized to enhance yield. Continuous flow synthesis and green solvents (e.g., ethanol) improve scalability and sustainability .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm regiochemistry and substituent positionsδ 7.2–8.1 ppm (aromatic protons), δ 3.0 ppm (N(CH₃)₂)
IR Spectroscopy Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹)
Mass Spectrometry Verify molecular ion ([M+H]⁺) and fragmentation patterns
X-ray Crystallography Resolve crystal packing and hydrogen-bonding networks

Q. What in vitro assays are used for preliminary evaluation of antimicrobial or anticancer activity?

  • Methodological Answer :

  • Antimicrobial : Microbroth dilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay for cytotoxicity in HeLa or MCF-7 cell lines (IC₅₀ values typically <50 µM for active derivatives) .
  • Controls : Include reference drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent blanks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Strategies include:

  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify critical pharmacophores .
  • Dose-Response Curves : Use Hill slopes to assess cooperative binding effects .

Q. What strategies are employed to study structure-activity relationships (SAR) for triazole carboxamide derivatives?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute dimethylamino groups with morpholine or piperazine to modulate solubility and target affinity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes like AKR1C3 or cytochrome P450 .
  • QSAR Modeling : Correlate logP and Hammett constants with bioactivity to guide synthesis .

Q. How do crystallographic studies enhance understanding of this compound’s interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding : Carboxamide NH→O interactions stabilize binding pockets .
  • Packing Motifs : π-Stacking of aromatic rings influences solubility and crystal morphology .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C-H⋯F interactions in fluorinated derivatives) .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate CYP450 inhibition and plasma protein binding .
  • Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., N-demethylation) in hepatic microsome assays .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported IC₅₀ values for anticancer activity.
    • Root Cause : Variability in cell culture conditions (e.g., serum concentration, passage number).
    • Resolution : Validate findings across ≥3 independent labs using identical cell lines (e.g., ATCC-certified HeLa) and protocols .

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